molecular formula C10H12O4 B046193 (R)-3-(Benzyloxy)-2-hydroxypropanoic acid CAS No. 130111-08-9

(R)-3-(Benzyloxy)-2-hydroxypropanoic acid

Cat. No. B046193
M. Wt: 196.2 g/mol
InChI Key: LYSUHDDCSREYHC-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of optically active compounds from (R)-3-(Benzyloxy)-2-hydroxypropanoic acid involves multiple steps, including optical resolution and chemical transformation. For instance, Shiraiwa et al. (2002) demonstrated the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid to obtain its (R)- and (S)- forms with high optical purity, which were then used to synthesize optically active 2-amino-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002). Additionally, Alonso et al. (2005) described an enantioselective synthesis route for a related compound, highlighting the practicality and scalability of such synthetic methods (Alonso et al., 2005).

Molecular Structure Analysis

The molecular structure and characteristics of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid and related compounds have been studied through various spectroscopic and crystallographic methods. For example, Muthu and Paulraj (2013) conducted a combined experimental and theoretical study on the structures and vibrations of a related benzoic acid derivative, providing insight into its molecular conformation and stability (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

The chemical reactivity of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid encompasses a range of transformations, including enantioselective synthesis and complexation reactions. For instance, Nadin et al. (2001) reported the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, showcasing the compound's utility in peptide mimicry (Nadin et al., 2001).

Physical Properties Analysis

The physical properties of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, such as melting point and solubility, are crucial for its application in synthesis. These properties are often determined through experimental studies aimed at understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. Studies such as those by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of benzoic acids provide insights into the complexation behavior and photophysical properties of related compounds (Sivakumar et al., 2011).

Scientific Research Applications

Antioxidant Activity

Natural carboxylic acids derived from plants show significant antioxidant activity, which is attributed to their structural features, such as the presence of hydroxyl groups and conjugated bonds. For example, rosmarinic acid (RA) has been identified as having high antioxidant properties, suggesting that (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could potentially exhibit similar activities due to its structural analogies with these compounds (Godlewska-Żyłkiewicz et al., 2020).

Antimicrobial Properties

The antimicrobial activity of carboxylic acids and their derivatives is influenced by their structural composition, with certain compounds like caffeic acid and cinnamic acid showing high efficacy against various microbial strains. This suggests that derivatives of (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could potentially be explored for antimicrobial applications (Shahidi & Chandrasekara, 2010).

Cytotoxic Activity

The presence of hydroxyl groups in carboxylic acids is linked to cytotoxic potential, indicating that (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could have applications in cancer research, particularly in the development of anticancer drugs or as a cytotoxic agent in cancer treatment protocols (Godlewska-Żyłkiewicz et al., 2020).

Biodegradable Polymer Production

The review on Polyhydroxyalkanoates (PHAs) suggests that compounds like (R)-3-(Benzyloxy)-2-hydroxypropanoic acid could serve as precursors or monomers in the synthesis of biodegradable plastics, offering a sustainable alternative to conventional polymers. The ability of such acids to form ester bonds and their chiral nature make them valuable in producing polymers with specific properties (Amara, 2010).

Food and Feed Additives

Benzoic acid and its derivatives are used as preservatives due to their antibacterial and antifungal properties. This suggests that similar compounds, potentially including (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, could be explored for their efficacy as food and feed additives to improve gut functions and overall health (Mao et al., 2019).

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound, as well as its potential hazards to human health and the environment.


Future Directions

This would involve a discussion of the potential applications of the compound and directions for future research.


For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

(2R)-2-hydroxy-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSUHDDCSREYHC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-hydroxypropanoic acid

CAS RN

130111-08-9
Record name (2R)-3-(benzyloxy)-2-hydroxypropanoic acid
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